molecular formula C4H7FO B599500 (1-Fluorocyclopropyl)methanol CAS No. 154985-93-0

(1-Fluorocyclopropyl)methanol

Cat. No. B599500
M. Wt: 90.097
InChI Key: UFEYSMRZZLYOCP-UHFFFAOYSA-N
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Description

“(1-Fluorocyclopropyl)methanol” is a chemical compound with the molecular formula C4H7FO . It has an average mass of 90.096 Da and a monoisotopic mass of 90.048096 Da . The compound is also known by its IUPAC name, Cyclopropanemethanol, 1-fluoro- .


Molecular Structure Analysis

The molecular structure of “(1-Fluorocyclopropyl)methanol” consists of a cyclopropyl group (a three-carbon ring) with a fluorine atom and a methanol group attached . The presence of the fluorine atom and the methanol group contributes to the unique properties of this compound.


Physical And Chemical Properties Analysis

“(1-Fluorocyclopropyl)methanol” has a density of 1.1±0.1 g/cm3, a boiling point of 102.5±13.0 °C at 760 mmHg, and a vapor pressure of 18.7±0.4 mmHg at 25°C . It has a flash point of 40.9±11.5 °C and an index of refraction of 1.426 . The compound has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

  • Intramolecular Hydrogen Bonding

    (1-Fluorocyclopropyl)methanol displays unique intramolecular hydrogen bonding, which affects its conformation. This bonding occurs between the fluorine atom and the hydrogen atom of the hydroxyl group, making this rotamer significantly more stable compared to other forms of the molecule (Møllendal, Leonov, & Meijere, 2004).

  • Reaction Dynamics with Methanol

    1-Fluoro-1-bromo-2-arylcyclopropanes react with methanol, exhibiting different behaviors based on the presence of bases or AgNO3. These reactions highlight the influence of electronic effects and structural factors on the reaction pathways (Aksenov & Terent'eva, 1978).

  • Methanol in Biological Systems

    Methanol, as a common solubilizing agent, significantly impacts lipid dynamics in biological membranes. It alters lipid transfer and flip-flop kinetics, crucial for understanding cell membrane behavior and transmembrane protein/peptide studies (Nguyen et al., 2019).

  • Synthesis of Enantiopure Compounds

    Enantiopure (2-fluoro-2-phenlycyclopropyl)methanol is synthesized using lipase-catalyzed reactions, showcasing the potential for producing stereoisomers with high enantiomeric excesses, significant for pharmaceutical and chemical synthesis applications (Rosen & Haufe, 2002).

  • Methanol as Feedstock in Bioproduction

    Corynebacterium glutamicum has been engineered for methanol-dependent growth, demonstrating the use of methanol as an essential carbon source in bioproduction. This research has implications for the bioconversion of methanol into useful chemicals (Tuyishime et al., 2018).

  • α-Fluorination of Ketones

    Methanol acts as a solvent in the α-fluorination of ketones, facilitating the transformation of various ketones into α-fluoro derivatives. This process has significant potential in organic synthesis and pharmaceutical applications (Stavber, Jereb, & Zupan, 2002).

  • Methanol-Derived Carbon in Soil Microorganisms

    Soil-dwelling bacteria and fungi utilize methanol-derived carbon, playing a significant role in the biogeochemical cycling of methanol in forest soils. This research contributes to our understanding of the terrestrial methanol sink and soil microbial ecology (Morawe et al., 2017).

  • Industrial Biotechnology Applications

    Methanol-based biotechnology with methylotrophic bacteria has seen significant advancements. These bacteria offer potential for economically competitive bioprocesses using methanol as an alternative carbon source (Schrader et al., 2009).

Safety And Hazards

The safety data sheet for “(1-Fluorocyclopropyl)methanol” indicates that it is a hazardous substance . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(1-fluorocyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-4(3-6)1-2-4/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEYSMRZZLYOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Fluorocyclopropyl)methanol

CAS RN

154985-93-0
Record name (1-fluorocyclopropyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
28
Citations
H Møllendal, A Leonov, A de Meijere - Journal of molecular structure, 2004 - Elsevier
(1-Fluorocyclopropyl)methanol has been studied by microwave spectroscopy in the 12–61GHz spectral region. The rotational spectra of the ground and of four vibrationally excited …
Number of citations: 9 www.sciencedirect.com
HM Badawi - Journal of Molecular Structure: THEOCHEM, 1993 - Elsevier
The structure of cyclopropylmethanol in the gauche-gauche conformation was reinvestigated by utilizing the rotational constants of the parent and three deuterated species obtained …
Number of citations: 7 www.sciencedirect.com
H Møllendal, D Frank, A de Meijere - The Journal of Physical …, 2006 - ACS Publications
The microwave spectra of (methylenecyclopropyl)methanol (H 2 C C 3 H 3 CH 2 OH) and one deuterated species (H 2 C C 3 H 3 CH 2 OD) have been investigated in the 20−80 GHz …
Number of citations: 9 pubs.acs.org
JH Park, MH Choi, LS Jeong, MW Chun… - … and Nucleic Acids, 2003 - Taylor & Francis
[1′-fluoro-2′,2′-bis-(hydroxymethyl)cyclopropylmethyl]purines were designed, synthesized and their antiviral activity against poliovirus, HSV and HIV was evaluated. …
Number of citations: 12 www.tandfonline.com
JH Park, YR Lee, MW Chun, LS Jeong… - … and Nucleic Acids, 2003 - Taylor & Francis
Full article: Synthesis of (Z)-(1-Fluoro-2-hydroxymethyl-cyclopropylmethyl)purines Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage …
Number of citations: 3 www.tandfonline.com
OO Grygorenko, KP Melnykov, S Holovach… - …, 2022 - Wiley Online Library
The review covers various aspects of fluorinated cycloalkyl (C 3 −C 7 ) building blocks for drug discovery, including their synthesis, key physicochemical properties, and biological and …
JM Silla, MP Freitas - Journal of Fluorine Chemistry, 2019 - Elsevier
Whether hydroxyl hydrogen is directed towards a Lewis base substituent in an alkyl chain due to intramolecular hydrogen bonds or to avoid repulsion between the hydroxyl oxygen and …
Number of citations: 3 www.sciencedirect.com
HJ Schneider - Chemical Science, 2012 - pubs.rsc.org
… Microwave spectroscopy, supported by ab initio calculations has been applied by Møllendal et al. to study 1-fluorocyclopropyl-methanol; 36a they found an internal hydrogen bond …
Number of citations: 82 pubs.rsc.org
X Lu, M Li, C Huang, MB Lowinger, W Xu… - Molecular …, 2020 - ACS Publications
… (74) In addition, the formation of an intramolecular O–H···F hydrogen bond was detected in 1-fluorocyclopropyl-methanol liquid by microwave spectroscopy and quantum chemical …
Number of citations: 31 pubs.acs.org
H Møllendal, A Leonov… - The Journal of Physical …, 2005 - ACS Publications
The structural and conformational properties of 1-fluorocyclopropanecarboxylic acid have been explored by microwave spectroscopy and a series of ab initio (MP2/6-311++G(d,p) level)…
Number of citations: 64 pubs.acs.org

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